Home > Products > Screening Compounds P114518 > N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide
N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide - 1138443-27-2

N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide

Catalog Number: EVT-1679481
CAS Number: 1138443-27-2
Molecular Formula: C17H17BrN2O2
Molecular Weight: 361.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 is a novel anti-ulcer drug with potential therapeutic benefits. Studies have demonstrated its ability to inhibit gastric acid secretion, enhance gastric mucosal blood flow, and promote the healing of chronic gastric ulcers. [] Additionally, DQ-2511 exhibits a favorable pharmacological profile, with minimal impact on the central nervous system, autonomic nervous system, and other bodily systems. []

SDZ NKT 343 (2-Nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide)

Compound Description: SDZ NKT 343 is a highly potent and selective human NK1 tachykinin receptor antagonist. Preclinical studies highlight its effectiveness as an orally active analgesic in models of chronic inflammatory and neuropathic pain. [] This compound is currently under clinical evaluation for its potential as a novel analgesic agent.

L-97-1 (3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione)

Compound Description: L-97-1 is a potent and selective A1 adenosine receptor antagonist. In preclinical models of asthma, L-97-1 effectively reduces allergic responses to house dust mite, decreases histamine- and adenosine-induced hyperresponsiveness, and attenuates both early and late phase allergic responses. [] Furthermore, L-97-1 demonstrates a favorable safety profile, exhibiting no inhibitory activity against various human phosphodiesterase enzymes. []

2-[Benzyl(phenyl)amino]ethyl 1,4-Dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200)

Compound Description: PAK-200 is a dihydropyridine analogue that acts as a potent inhibitor of P-glycoprotein, a transmembrane protein responsible for multidrug resistance in cancer cells. [] PAK-200 effectively reverses resistance to adriamycin in various cancer cell lines and demonstrates synergistic antitumor effects when administered in combination with Adriamycin in vivo. []

(R)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)

Compound Description: AZD4877 is a potent kinesin spindle protein (KSP) inhibitor, a target for anticancer therapies. It disrupts microtubule dynamics during cell division, leading to mitotic arrest and cell death. [] AZD4877 exhibits excellent biochemical potency and favorable pharmaceutical properties, making it suitable for clinical development as a potential anticancer agent. []

N-(4-(Amino(imino)methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide

Compound Description: This compound is a thrombin inhibitor synthesized using a chemoenzymatic approach. The synthesis utilizes (R)-2, obtained with high enantiomeric excess by enzymatic resolution of racemic (4-benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester. []

Properties

CAS Number

1138443-27-2

Product Name

N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide

IUPAC Name

N-benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C17H17BrN2O2/c1-20(12-13-6-3-2-4-7-13)17(22)14-8-5-9-15(10-14)19-16(21)11-18/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

SIVMFZVQBUWIMJ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.